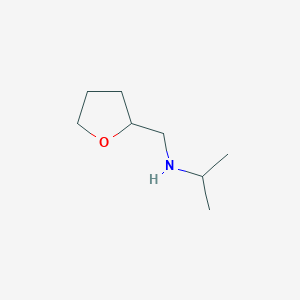

Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrahydrofuran (THF) is a versatile solvent used in laboratory organic synthesis and in industrial products such as varnishes . It is colorless and miscible in water, with a boiling point of 66 ºC . The term “isopropyl” refers to a functional group with the formula (CH3)2CH-, and “amine” refers to a functional group containing a basic nitrogen atom with a lone pair of electrons .

Chemical Reactions Analysis

Tetrahydrofuran (THF) is known to participate in a variety of chemical reactions. For example, when stored in air, it can form explosive peroxides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For example, tetrahydrofuran is a colorless liquid that is miscible with water .Aplicaciones Científicas De Investigación

- Field : Organic Chemistry

- Application : This compound is used as a substrate in a new oxidative procedure to transform bis-acylated THF-diols into bis-acylated 1,4-diketones .

- Method : The synthesis involves three steps: the stereoselective RuO4-catalysed oxidative cyclisation of 1,5-hexadiene, followed by benzoylation and acetylation .

- Results : This new derivative was fully characterised by spectroscopic methods .

- Field : Green Chemistry

- Application : A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran .

- Method : The process encompasses the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate .

- Results : Active and selective catalysts could be identified for the aldol condensation and hydrogenation–cyclization reactions .

Synthesis of Doubly Acylated cis-THF-diol Product

Functionalization of 2,5-Dimethylfuran

Synthesis of Bis(Tetrahydrofurfuryl) Ether

- Field : Green Chemistry

- Application : A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran .

- Method : The process encompasses the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate .

- Results : Active and selective catalysts could be identified for the aldol condensation and hydrogenation–cyclization reactions .

- Field : Organic Chemistry

- Application : The synthesis of bis(tetrahydrofurfuryl) ether (BTHFE), which has a wide range of applications .

- Results : BTHFE was synthesized at greater than 99% purity .

- Field : Medicinal Chemistry

- Application : Design and study of three novel vemurafenib derivatives possessing pentose-associated aliphatic ligands .

- Method : In silico studies were conducted to evaluate the potential of these derivatives as potent BRAFV600E inhibitors .

- Results : The specific results of these studies are not detailed in the source .

Functionalization of 2,5-Dimethylfuran

Synthesis of Bis(Tetrahydrofurfuryl) Ether

In Silico Studies of Novel Vemurafenib Derivatives

- Field : Green Chemistry

- Application : A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran .

- Method : The process encompasses the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate .

- Results : Active and selective catalysts could be identified for the aldol condensation and hydrogenation–cyclization reactions .

- Field : Organic Chemistry

- Application : The synthesis of bis(tetrahydrofurfuryl) ether (BTHFE), which has a wide range of applications .

- Results : BTHFE was synthesized at greater than 99% purity .

- Field : Medicinal Chemistry

- Application : Design and study of three novel vemurafenib derivatives possessing pentose-associated aliphatic ligands .

- Method : In silico studies were conducted to evaluate the potential of these derivatives as potent BRAFV600E inhibitors .

- Results : The specific results of these studies are not detailed in the source .

Functionalization of 2,5-Dimethylfuran

Synthesis of Bis(Tetrahydrofurfuryl) Ether

In Silico Studies of Novel Vemurafenib Derivatives

Direcciones Futuras

Propiedades

IUPAC Name |

N-(oxolan-2-ylmethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)9-6-8-4-3-5-10-8/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELLLKANMONICH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine | |

CAS RN |

5064-46-0 |

Source

|

| Record name | NSC97525 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)

![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)